
Evofosfamide
Description
The Significance of Tumor Hypoxia in Cancer Biology
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a common feature of solid tumors. wikipedia.orgfrontiersin.org It arises when tumor growth outpaces the development of an adequate blood supply, leading to regions where oxygen concentration is significantly lower than in healthy tissues. wikipedia.org This oxygen deprivation is not merely a passive consequence of tumor growth; it actively drives cancer progression and treatment resistance. nih.govoup.com
Development and Consequences of Tumor Hypoxia:
Rapid Cell Proliferation: Cancer cells multiply at an accelerated rate, consuming available oxygen within a short distance from blood vessels, typically within 70 to 150 micrometers. wikipedia.org This rapid consumption creates a gradient of decreasing oxygen levels deeper into the tumor tissue.
Aberrant Vasculature: The blood vessels that do form within tumors are often structurally and functionally abnormal, leading to chaotic and inefficient blood flow, further exacerbating hypoxic conditions. frontiersin.orgfrontiersin.org
Metabolic Reprogramming: To survive in low-oxygen environments, cancer cells undergo metabolic reprogramming, most notably a shift towards anaerobic glycolysis, a process known as the Warburg effect. wikipedia.org This leads to the production of lactate, which contributes to an acidic tumor microenvironment. frontiersin.orgnih.gov
Increased Malignancy and Metastasis: Hypoxia is associated with increased tumor aggressiveness, invasiveness, and a higher potential for metastasis. oup.comnih.gov It can induce the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.gov
Therapy Resistance: Hypoxic tumor cells are notoriously resistant to conventional cancer therapies, including radiation therapy and many chemotherapeutic agents. wikipedia.orgfrontiersin.org The effectiveness of radiation therapy is dependent on the presence of oxygen to generate cytotoxic free radicals. wikipedia.org
Immune Evasion: The hypoxic microenvironment can suppress the anti-tumor immune response by recruiting immunosuppressive cells and inhibiting the function of cytotoxic T-cells. nih.govfrontiersin.org Hypoxia can also lead to the expression of immune checkpoint proteins like PD-L1, which helps cancer cells evade immune destruction. nih.gov
Genetic Instability: Hypoxia can contribute to genetic instability within tumor cells by altering the expression of genes involved in DNA damage response and repair. scienceopen.com This can lead to an increased mutation rate and the selection of more aggressive cancer cell clones. scienceopen.com
Interactive Data Table: Key Consequences of Tumor Hypoxia
Consequence | Description |
Metabolic Reprogramming | Shift to anaerobic glycolysis (Warburg effect), leading to lactate production and an acidic microenvironment. wikipedia.orgnih.gov |
Increased Malignancy | Promotion of aggressive tumor growth, local invasion, and metastasis. oup.comnih.gov |
Therapy Resistance | Decreased efficacy of radiation therapy and chemotherapy. wikipedia.orgfrontiersin.org |
Immune Evasion | Suppression of anti-tumor immune responses and increased expression of immune checkpoint molecules. nih.govfrontiersin.org |
Genetic Instability | Altered DNA repair mechanisms, leading to an increased mutation rate. scienceopen.com |
Overview of Hypoxia-Activated Prodrugs (HAPs)
Hypoxia-Activated Prodrugs (HAPs) represent a class of therapeutic agents designed to specifically target and eliminate hypoxic tumor cells, thereby overcoming a major obstacle in cancer treatment. nih.govaacrjournals.org These compounds are administered in an inactive "prodrug" form and are selectively activated under the low-oxygen conditions characteristic of the tumor microenvironment. frontiersin.orgaacrjournals.org
The general mechanism of action for HAPs involves an enzymatic reduction process. nih.gov In well-oxygenated (normoxic) tissues, the prodrug remains largely inactive. However, in the hypoxic environment of a tumor, the prodrug undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH:cytochrome P450 oxidoreductase. wikipedia.orgnih.gov In the presence of oxygen, this reduced form is rapidly re-oxidized back to the inactive prodrug. wikipedia.orgfrontiersin.org In contrast, under hypoxic conditions where oxygen is scarce, the reduced radical has a longer lifetime and can be further reduced to release a potent cytotoxic agent. frontiersin.orgnih.gov This cytotoxic "warhead" can then exert its anti-cancer effects, often by damaging DNA. nih.govresearchgate.net
Evofosfamide as a Prototype Hypoxia-Activated Prodrug (HAP)
This compound (formerly TH-302) is a 2-nitroimidazole-based HAP designed to release a potent DNA-alkylating agent specifically within hypoxic tumor regions. wikipedia.orgmycancergenome.org It serves as a prime example of the HAP therapeutic strategy.
The structure of this compound consists of a 2-nitroimidazole moiety linked to a bromo-isophosphoramide mustard (Br-IPM) cytotoxin. wikipedia.orgmycancergenome.org The 2-nitroimidazole component acts as the hypoxia-sensing trigger.
Mechanism of Activation:
Normoxic Conditions: In healthy, well-oxygenated tissues, this compound undergoes a one-electron reduction to form a radical anion. wikipedia.orgresearchgate.net However, the presence of molecular oxygen rapidly oxidizes this radical anion back to the original, inactive this compound prodrug. wikipedia.orgresearchgate.net This cycle prevents the release of the cytotoxic agent in normal tissues, thereby minimizing systemic toxicity. mycancergenome.org
Hypoxic Conditions: In the severely low-oxygen environment of a tumor, the radical anion form of this compound is not readily re-oxidized. wikipedia.orgresearchgate.net Instead, it undergoes further reduction, leading to the fragmentation of the molecule and the release of the active cytotoxic agent, Br-IPM. wikipedia.orgresearchgate.net
Once released, Br-IPM acts as a DNA cross-linking agent, forming both intrastrand and interstrand cross-links in the DNA of cancer cells. mycancergenome.orgresearchgate.net This extensive DNA damage disrupts essential cellular processes like DNA replication and cell division, ultimately leading to programmed cell death (apoptosis). wikipedia.orgmycancergenome.org
This compound has been investigated in clinical trials for various cancers, including soft tissue sarcoma and pancreatic cancer, often in combination with other anticancer agents. wikipedia.orgontosight.ai While it has shown promise in preclinical studies and some early-phase trials, later-phase trials did not consistently demonstrate a significant improvement in patient survival, which has impacted its path to commercialization. wikipedia.org Nevertheless, research into this compound continues, particularly in combination with immunotherapies, with the aim of overcoming resistance in immunologically "cold" tumors by reducing tumor hypoxia. immunogenesis.com
Interactive Data Table: this compound Research Findings
Cancer Type | Key Research Finding | Reference |
Soft Tissue Sarcoma | A Phase 3 trial in combination with doxorubicin did not show an improvement in patient mortality rates. | wikipedia.org |
Metastatic Pancreatic Cancer | Studied in combination with gemcitabine in a Phase 3 trial that did not meet its primary endpoint. drugbank.com | wikipedia.org |
Nasopharyngeal Carcinoma | In preclinical studies, the combination of this compound with cisplatin showed a synergistic cytotoxic effect in cell lines. wikipedia.org | wikipedia.org |
Multiple Myeloma | Investigated as a potential treatment. | wikipedia.org |
Properties
IUPAC Name |
2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWRPJDTDGERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238721 | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918633-87-1 | |
Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evofosfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Activation of Evofosfamide
Molecular Structure and Prodrug Nature
Evofosfamide is a synthetic organic compound that functions as a prodrug, meaning it is administered in an inactive form and is metabolized within the body into its active, cytotoxic state. wikipedia.orgfrontiersin.orgnih.gov Its molecular structure consists of two key components: a 2-nitroimidazole moiety and a bromo-isophosphoramide mustard (Br-IPM) effector group. nih.govnih.govijbs.com The 2-nitroimidazole portion acts as a trigger, sensitive to the low oxygen conditions found in tumors, while the Br-IPM is the actual DNA-alkylating agent responsible for cell death. wikipedia.orgnih.gov This design allows for the selective targeting of hypoxic tumor cells, potentially minimizing damage to healthy, well-oxygenated tissues. wikipedia.orgcancer.gov
Hypoxia-Dependent Bioreductive Activation
The activation of this compound is a multi-step process that is critically dependent on the low oxygen levels within the tumor microenvironment. mdpi.comnih.govbiorxiv.org
Role of Intracellular Reductases (e.g., NADPH Cytochrome P450 Oxidoreductase)
The initial step in this compound's activation involves a one-electron reduction of its 2-nitroimidazole group. wikipedia.orgnih.gov This bioreductive process is catalyzed by ubiquitous intracellular reductases, with NADPH Cytochrome P450 Oxidoreductase (POR) being a key enzyme implicated in this transformation. wikipedia.orgresearchgate.netmdpi.comnih.gov The expression levels of such reductases can influence the efficacy of this compound, with higher levels potentially leading to more efficient prodrug activation. nih.govresearchgate.netaacrjournals.org
Formation of Radical Anion Prodrug
The one-electron reduction of the 2-nitroimidazole moiety results in the formation of a radical anion prodrug. wikipedia.orgmdpi.comnih.gov This intermediate is a highly reactive species and represents a critical juncture in the activation pathway of this compound. nih.govbiorxiv.org
Oxygen-Sensitive Reversal and Cytotoxin Release
The fate of the radical anion is dictated by the local oxygen concentration. wikipedia.orgbiorxiv.org In normoxic (normal oxygen) conditions, the radical anion rapidly reacts with oxygen, leading to its re-oxidation back to the original, inactive prodrug form. wikipedia.orgnih.gov This oxygen-sensitive reversal is a key feature of this compound's selectivity, rendering it relatively inert in healthy tissues. wikipedia.org
Conversely, under severe hypoxic conditions (typically less than 0.5% oxygen), the re-oxidation process is inhibited. wikipedia.org In the absence of sufficient oxygen, the unstable radical anion undergoes irreversible fragmentation. wikipedia.orgnih.gov This fragmentation cleaves the link between the 2-nitroimidazole trigger and the cytotoxic effector, releasing the active drug. wikipedia.orgnih.gov
Active Metabolite: Bromo-isophosphoramide Mustard (Br-IPM)
The product of this compound's hypoxic activation is bromo-isophosphoramide mustard (Br-IPM). wikipedia.orgnih.govnih.gov Br-IPM is a potent DNA alkylating agent and is the ultimate cytotoxic species responsible for the anticancer effects of this compound. mdpi.comcancer.govncats.io Once released, Br-IPM can exert its effects on the cells in which it was formed and may also diffuse to adjacent tumor cells, creating a "bystander effect." nih.govncats.ioaacrjournals.org
DNA Alkylation and Cross-linking
Upon its release, Br-IPM acts as a powerful alkylating agent, targeting the DNA of cancer cells. wikipedia.orgmdpi.comnih.gov It forms covalent bonds with DNA bases, leading to both intrastrand and interstrand cross-links. wikipedia.org These cross-links disrupt the normal structure and function of DNA, inhibiting critical cellular processes such as DNA replication and cell division. cancer.gov The accumulation of this DNA damage ultimately triggers apoptosis (programmed cell death) in the cancer cells. nih.govcancer.gov
Table of Research Findings on this compound's Cytotoxicity
Cell Line | Condition | IC50 (µM) | Finding |
H460 (NSCLC) | Normoxic | 5.1 | This compound is significantly less potent under normal oxygen conditions. rndsystems.comcaymanchem.com |
H460 (NSCLC) | Hypoxic | 0.019 | Demonstrates the hypoxia-selective cytotoxicity of this compound. rndsystems.comcaymanchem.com |
SCCVII | Hypoxic (0.1% O2) | 31.2 ± 8.1 | Shows potent activity in squamous cell carcinoma under hypoxia. ncats.io |
HT29 | Hypoxic (0.1% O2) | 79.4 ± 28.6 | Indicates variability in sensitivity across different cancer cell lines. ncats.io |
HNSCC cell lines | Anoxic | Nanomolar range | High potency observed in head and neck squamous cell carcinoma cells under complete lack of oxygen. jci.org |
Induction of DNA Damage Response
The primary mechanism by which the activated form of this compound, Br-IPM, exerts its cytotoxic effects is through the induction of extensive DNA damage. mdpi.com As a potent alkylating agent, Br-IPM creates crosslinks within and between DNA strands. targetmol.comdovepress.com This damage is sensed by the cell's DNA damage response (DDR) pathways, which are crucial for maintaining genomic stability. dovepress.com
A key marker of this DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. nih.gov This phosphorylation event is a rapid and sensitive indicator of DNA double-strand breaks and interstrand cross-links. aacrjournals.orgnih.gov Studies have shown a significant increase in γH2AX foci in cancer cells treated with this compound under hypoxic conditions, confirming the induction of DNA damage. aacrjournals.orgnih.gov For instance, in nasopharyngeal carcinoma (NPC) cell lines, treatment with this compound led to a notable increase in γH2AX, indicating that the drug-induced DNA damage under hypoxia. nih.gov Similarly, in colorectal cancer cells, the combination of 5-FU and this compound resulted in increased levels of γH2AX foci, signifying enhanced DNA damage. aacrjournals.org
The induction of the DDR by this compound is a critical step that precedes and triggers subsequent cellular processes such as cell cycle arrest and apoptosis. dovepress.comnih.gov
Cell Cycle Arrest and Apoptosis Induction
Following the induction of DNA damage, cells typically activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. dovepress.com If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. nih.govdovepress.com
This compound has been shown to induce cell cycle arrest, although the specific phase of arrest can vary between different cancer cell types. In nasopharyngeal carcinoma cell lines, this compound treatment under hypoxic conditions led to an accumulation of cells in the G2 phase of the cell cycle. nih.gov In contrast, a study on multiple myeloma cells reported that this compound induced a G0/G1 cell-cycle arrest under hypoxia, which was mediated by the downregulation of cyclins D1/2/3 and cyclin-dependent kinases (CDK) 4/6. targetmol.com In breast cancer cell lines, this compound treatment under normoxic conditions significantly enhanced G2/M cell cycle arrest. mdpi.com
The induction of apoptosis is a key outcome of this compound's cytotoxic activity. targetmol.comnih.gov The extensive DNA cross-linking caused by Br-IPM ultimately triggers the apoptotic cascade. targetmol.comnih.gov In colorectal cancer cells, the combination of 5-FU and this compound led to increased levels of caspase-3/7 activity, indicating an enhancement of apoptosis. aacrjournals.org Similarly, in breast cancer cells, the combination of this compound and hypoxia resulted in a larger proportion of dying cells, as evidenced by an increase in the sub-G0/G1 population. mdpi.com However, it is noteworthy that in some cancer cell lines, such as the nasopharyngeal carcinoma cells studied, apoptosis was not observed after incubation with this compound, suggesting that the cellular response can be context-dependent. nih.gov
Table 1: Research Findings on this compound's Mechanisms of Action
Finding | Cell Lines | Key Outcomes | Citations |
---|---|---|---|
Induction of DNA Damage | Nasopharyngeal Carcinoma (HNE-1), Colorectal Cancer (POP92) | Increased γH2AX foci, indicating DNA double-strand breaks and interstrand cross-links. | aacrjournals.orgnih.gov |
Cell Cycle Arrest | Nasopharyngeal Carcinoma (HNE-1), Multiple Myeloma, Breast Cancer (MCF-7, MDA-MB-231) | G2 phase arrest in NPC cells; G0/G1 arrest in multiple myeloma cells; G2/M arrest in breast cancer cells. | mdpi.comtargetmol.comnih.gov |
Apoptosis Induction | Colorectal Cancer, Breast Cancer (MCF-7, MDA-MB-231) | Increased caspase-3/7 activity in colorectal cancer cells; increased sub-G0/G1 population in breast cancer cells. | aacrjournals.orgmdpi.com |
No Apoptosis Observed | Nasopharyngeal Carcinoma | Did not observe apoptosis after incubation with this compound. | nih.gov |
Proposed Bystander Effect and its Re-evaluation
Early studies using multicellular co-cultures that included cells engineered to express the E. coli nitroreductase NfsA, a model reductase for this compound, provided evidence supporting a bystander effect. researchgate.net However, NfsA is an oxygen-insensitive two-electron reductase and is not expected to generate the nitro radical intermediate that fragments to release Br-IPM in the way that endogenous one-electron reductases do under hypoxia. researchgate.net
More recent and critical re-evaluations of this compound's cellular pharmacology have cast doubt on the significance of a bystander effect mediated by the diffusion of Br-IPM. researchgate.netfrontiersin.org These studies have shown that Br-IPM has very low cytotoxic potency when added to the extracellular culture medium and is rapidly converted to other hydrophilic products, including dichloro-isophosphoramide mustard (IPM). researchgate.net Furthermore, only trace amounts of Br-IPM or IPM were detected in the extracellular medium when generated by the cellular metabolism of this compound. researchgate.net
Research by Hong et al. questioned the bystander hypothesis by demonstrating that the toxic metabolites Br-IPM and IPM were unable to effectively cross cell membranes. frontiersin.org They proposed that any observed effects on oxygenated tumor cells were more likely due to high concentrations of the prodrug leading to some residual formation of Br-IPM, even in the presence of oxygen. frontiersin.org An intratumor pharmacokinetic/pharmacodynamic model for this compound also suggested that its monotherapy activity is not dependent on a bystander effect. ebi.ac.ukfrontiersin.org
In NfsA-expressing cells, the hydroxylamine metabolite of this compound and its subsequent products were identified as potential bystander effect mediators, but the formation of these was suppressed by hypoxia. researchgate.net This suggests that while a bystander effect might be observable in artificial systems using potent, oxygen-insensitive nitroreductases, it is unlikely to be a major contributor to the therapeutic activity of this compound when activated by endogenous reductases in the naturally hypoxic tumor microenvironment. researchgate.net
Preclinical Research and Experimental Models
In Vitro Studies of Evofosfamide Efficacy
Hypoxia-Specific Cytotoxicity in Various Cancer Cell Lines
A defining characteristic of this compound is its selective cytotoxicity under hypoxic conditions, a feature consistently demonstrated across a wide array of human cancer cell lines. The compound is a 2-nitroimidazole prodrug that, in low-oxygen environments, is reduced by intracellular reductases to release its active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). This active metabolite then crosslinks DNA, leading to cell death.
In vitro studies show that this compound has minimal toxic effects on cancer cells under normal oxygen levels (normoxia). However, under hypoxic conditions (typically ≤1% O₂), its cell-killing potency increases dramatically. For instance, in a panel of human breast cancer cell lines, this compound displayed IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 1 to 25 µmol/L in hypoxia, while showing minimal toxicity in normoxia. aacrjournals.org The hypoxia selectivity, measured as the ratio of IC₅₀ values in normoxic versus hypoxic conditions, can be significant, with reports of over 200-fold selectivity in MDA-MB-231-TXSA breast cancer cells. aacrjournals.org
Similar hypoxia-dependent cytotoxicity has been observed in other cancer types. Studies on head and neck squamous cell carcinoma (HNSCC) cell lines revealed nanomolar potency under anoxia, with a median air-to-anoxia IC₅₀ ratio of 360-fold. In human lung cancer (H460) and colon cancer (HT29) cell lines, potent cytotoxicity was also noted under hypoxic conditions. nih.gov Furthermore, research on pediatric high-grade glioma (pHGG) and diffuse intrinsic pontine glioma (DIPG) cell lines confirmed that this compound effectively inhibited cell growth, primarily under hypoxia. biorxiv.org
Cell Line Panel | Cancer Type | Hypoxic IC₅₀ Range (µM) | Key Finding | Reference |
MDA-MB-231-TXSA, MDA-MB-453, MDA-MB-468, ZR-75, MCF-7, T47D | Breast Cancer | 1 - 25 | >200-fold selectivity in extreme hypoxia (<1.0% O₂). | aacrjournals.org |
21 HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Nanomolar range | Median Air/N₂ IC₅₀ ratio of 360-fold. | |
H460 | Non-Small Cell Lung Cancer | ~0.1 (IC₉₀) | Potent cytotoxicity observed under N₂. | nih.gov |
HT29 | Colon Cancer | ~0.2 (IC₉₀) | Potent cytotoxicity observed under N₂. | nih.gov |
pHGG and DIPG cell lines | Pediatric Glioma | Not specified | Significantly inhibited cell growth mainly under hypoxic conditions. | biorxiv.org |
H-EMC-SS | Synovial Sarcoma | 2.9 | Cytotoxic activity measured after 24 hrs under hypoxia. | taylorandfrancis.com |
Dose-Dependent Antiproliferative Responses
The antiproliferative effects of this compound under hypoxic conditions are directly related to its concentration. In vitro experiments have consistently shown that as the dose of this compound increases, the inhibition of cancer cell proliferation becomes more pronounced. aacrjournals.org For example, in studies with A549 lung adenocarcinoma cells, this compound induced a dose-dependent antiproliferative response when cells were pretreated under hypoxia. researchgate.net The viability of breast cancer cell lines treated with this compound for 48 hours under hypoxic conditions decreased in a dose-dependent manner, with a maximum of 50–90% loss of viability at the highest tested dose of 50 μmol/L. aacrjournals.org This dose-response relationship is a critical aspect of its preclinical characterization, establishing a clear link between the concentration of the prodrug and its biological effect in the targeted hypoxic environment.
Synergistic Effects with Other Therapeutic Agents
This compound has demonstrated the ability to work synergistically with other cancer treatments, including chemotherapy, radiation, and immunotherapy. This is particularly significant because the hypoxic cells that this compound targets are often resistant to conventional therapies.
With Chemotherapy: In vitro studies have highlighted significant synergism between this compound and various cytotoxic agents. For instance, combining this compound with doxorubicin, SN38, or etoposide resulted in enhanced killing of pediatric high-grade glioma and DIPG cells. biorxiv.org In colorectal cancer cell lines, the combination of 5-fluorouracil (5-FU) and this compound led to increased DNA damage and apoptosis compared to 5-FU alone. oncotarget.com Synergy has also been noted with bortezomib in multiple myeloma cell models. frontiersin.org
With Radiation: The combination of this compound and ionizing radiation has been shown to produce a supra-additive reduction in the clonogenic survival of A549 lung cancer cells. researchgate.net this compound was also found to radiosensitize pediatric glioma cell lines, potentiating the effects of both single-dose and fractionated irradiation schedules. biorxiv.org
With Immunotherapy: Preclinical evidence suggests that this compound can enhance the efficacy of immunotherapy. In murine models of colon cancer, combining this compound with immunotherapy led to a significant reduction in hypoxia and improved tumor control, indicating a synergistic interaction. researchgate.net
In Vivo Xenograft and Syngeneic Models
The antitumor activity of this compound has been validated in numerous in vivo models, where it has been shown to inhibit tumor growth, particularly in tumors with significant hypoxic fractions. nih.gov
Antitumor Activity in Pancreatic Cancer Xenografts
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a hypovascular and hypoxic tumor microenvironment, making it a suitable target for this compound. In vivo studies using pancreatic cancer xenografts have yielded important insights into its efficacy. In models using MIA Paca-2 and SU.86.86 cell lines, this compound's effectiveness was linked to the specific tumor microenvironment. nih.gov One key finding is the synergistic relationship with the standard-of-care chemotherapy, gemcitabine. Research showed that gemcitabine treatment could worsen tumor hypoxia in MIA Paca-2 xenografts, thereby creating a more favorable environment for the activation of this compound and enhancing the combination's antitumor effect. nih.govbiorxiv.org Furthermore, this compound treatment in hypoxic MIA Paca-2 tumors was found to improve oxygenation in the residual tumor, suggesting a rationale for subsequent combination with therapies like radiation. nih.gov
Efficacy in Soft Tissue Sarcoma Models
This compound has also been evaluated in preclinical models of soft tissue sarcoma. Studies using a patient-derived xenograft (PDX) of rhabdomyosarcoma and a syngeneic fibrosarcoma (RIF-1) model highlighted the critical importance of the tumor's hypoxic status for therapeutic response. researchgate.netnih.gov In the highly hypoxic rhabdomyosarcoma PDX model, this compound monotherapy, as well as its combination with doxorubicin, significantly delayed tumor growth and improved survival. researchgate.net Conversely, in the RIF-1 fibrosarcoma model, which had a much lower volume of hypoxic tissue, this compound was not effective. researchgate.net This differential response underscores that the presence and extent of hypoxia are key determinants of this compound's in vivo efficacy. researchgate.net In other rhabdomyosarcoma xenograft models, single-agent this compound was effective, and its combination with topotecan was superior to either drug alone. aacrjournals.org
Studies in Head and Neck Squamous Cell Carcinoma (HNSCC) Models
This compound (formerly TH-302) has been evaluated for its potential in treating human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC), a type of cancer where tumor hypoxia is known to limit the effectiveness of treatments. nih.gov Preclinical studies have demonstrated its efficacy in various HNSCC models, including cell lines and xenografts. nih.govjci.org
In a panel of 22 genomically characterized HNSCC cell lines, this compound showed potent and highly selective activity against hypoxic cells. nih.govjci.org Its potency in hypoxic conditions was found to be greater than other hypoxia-activated prodrugs like PR-104A and SN30000. researchgate.net The sensitivity of HNSCC cell lines to this compound correlated with their proliferative rate. tmc.edu
In vivo studies using cell line-derived xenografts (CDX), patient-derived xenografts (PDX), orthotopic, and syngeneic tumor models further confirmed the antitumor activity of this compound. nih.govtmc.edu It demonstrated efficacy both as a standalone therapy and in combination with radiotherapy. tmc.edu In PDX models of HNSCC, this compound treatment led to variable antitumor effects, ranging from complete tumor regression in one model to a lack of significant activity in others. nih.gov The hypoxic fraction in these PDX models, as measured by pimonidazole staining, ranged from 1.7% to 7.9%. nih.gov Furthermore, in an orthotopic model, this compound was shown to reduce hypoxia in disseminated lymph nodes. tmc.edu
A study investigating different treatment schedules found that in a head and neck squamous cell carcinoma (UT-SCC-14) xenograft model, the cells and tumors were resistant to this compound, both alone and combined with ionizing radiation. oncotarget.com This resistance was potentially linked to reduced expression of P450 oxidoreductase, which may be a key factor in the activation of such prodrugs. oncotarget.com
Table 1: Preclinical Studies of this compound in HNSCC Models
Model Type | Key Findings | Reference(s) |
---|---|---|
HNSCC Cell Lines | Potent and selective activity in hypoxic conditions; higher potency than PR-104A and SN30000. | nih.govjci.orgresearchgate.net |
CDX, PDX, Orthotopic, Syngeneic Models | Efficacy as monotherapy and with radiotherapy; reduced hypoxia in disseminated nodes. | nih.govtmc.edu |
PDX Models | Variable antitumor activity, from complete regression to resistance; hypoxic fraction ranged from 1.7-7.9%. | nih.gov |
UT-SCC-14 Xenograft | Resistance to this compound alone and with radiation, possibly due to low P450 oxidoreductase expression. | oncotarget.com |
Investigations in Lung Carcinoma Models
Preclinical investigations in non-small cell lung cancer (NSCLC) models have compared the efficacy and safety of this compound with the established chemotherapeutic agent ifosfamide. nih.gov In an H460 ectopic xenograft model, this compound demonstrated comparable antitumor activity to ifosfamide when both were administered at their maximum tolerated doses. nih.gov
A key characteristic of this compound is its hypoxia-dependent activity. nih.gov Studies have shown that its antitumor effect is dependent on the oxygen concentration in the tumor's environment. nih.gov When compared at levels that induced similar body weight loss, ifosfamide was associated with more severe hematologic toxicity than this compound, both as a single agent and in combination with docetaxel. nih.gov Conversely, when evaluated at comparable levels of hematologic toxicity, this compound exhibited superior antitumor activity. nih.gov These findings suggest a more favorable safety profile for this compound compared to ifosfamide in these preclinical lung carcinoma models. nih.gov
In a lung adenocarcinoma (A549) xenograft model, the combination of this compound with fractionated irradiation resulted in the most significant treatment response when administered concomitantly, compared to neoadjuvant or adjuvant schedules. oncotarget.com When combined with a single high dose of radiation, adjuvant this compound was found to be more effective than concomitant or neoadjuvant administration. oncotarget.com In vitro studies with A549 cells showed that this compound induced DNA damage and senescence, particularly under hypoxic conditions, and this effect was enhanced when combined with ionizing radiation. oncotarget.comoncotarget.com
Table 2: Preclinical Studies of this compound in Lung Carcinoma Models
Model Type | Key Findings | Reference(s) |
---|---|---|
H460 Xenograft | Comparable efficacy to ifosfamide at MTD; superior antitumor activity at equal hematoxicity. | nih.gov |
A549 Xenograft | Concomitant this compound with fractionated radiation showed the strongest response. | oncotarget.com |
A549 Cells (in vitro) | Induced DNA damage and senescence, enhanced by combination with ionizing radiation under hypoxia. | oncotarget.comoncotarget.com |
Assessment in Colorectal Cancer Models
The efficacy of this compound has been assessed in preclinical models of colorectal cancer, particularly focusing on its ability to target cancer-initiating cells (C-ICs). aacrjournals.org Studies have shown that hypoxia can promote the formation of colorectal C-ICs, and that cancer cells surviving conventional therapies tend to be more hypoxic and exhibit C-IC characteristics. aacrjournals.org
In patient-derived colorectal cancer xenografts, sequential treatment with 5-fluorouracil (5-FU) or chemoradiotherapy (CRT) followed by this compound demonstrated a significant inhibition of tumor growth compared to 5-FU or CRT alone. aacrjournals.org This sequential regimen was also found to significantly decrease the fraction of colorectal C-ICs. aacrjournals.org The timing of administration appears crucial, as the antitumor effect was more pronounced when this compound was given after a course of 5-FU or CRT, rather than concurrently. aacrjournals.org This is because pretreatment with 5-FU was observed to enrich the hypoxic fraction within the tumors, thereby sensitizing them to the hypoxia-activated this compound. aacrjournals.org
Non-invasive imaging techniques, such as FAZA-PET, have been identified as potential biomarkers to predict a tumor's response to this compound. aacrjournals.org Tumors with higher baseline levels of intratumoral hypoxia, as measured by FAZA-PET, were found to respond more favorably to treatment regimens including this compound. tfri.ca In vitro experiments with colorectal cancer cells showed that the combination of 5-FU and this compound led to increased DNA damage and enhanced apoptosis compared to 5-FU alone. aacrjournals.org
Table 3: Preclinical Studies of this compound in Colorectal Cancer Models
Model Type | Treatment Regimen | Key Findings | Reference(s) |
---|---|---|---|
Patient-Derived Xenografts | Sequential 5-FU or CRT followed by this compound | Inhibited tumor growth and decreased the cancer-initiating cell fraction. | aacrjournals.org |
POP92 Spheroid Xenografts | Sequential 5-FU followed by this compound | Significantly greater tumor growth inhibition compared to concurrent dosing. | aacrjournals.org |
Colorectal Cancer Cells (in vitro) | 5-FU + this compound | Increased DNA damage and enhanced apoptosis. | aacrjournals.org |
Evaluation in Multiple Myeloma Models
Preclinical studies have demonstrated the activity of this compound in models of multiple myeloma. aacrjournals.org The rationale for using a hypoxia-activated prodrug in this context is the observation that multiple myeloma cells often reside in a hypoxic bone marrow niche. ebi.ac.uk
In the murine 5T33MM model, it was shown that multiple myeloma cells are located in an extensively hypoxic environment compared to healthy bone marrow. ebi.ac.uk In vitro studies have shown that this compound induces a G0/G1 cell-cycle arrest in severely hypoxic conditions by down-regulating key cell cycle proteins such as cyclinD1/2/3 and CDK4/6. ebi.ac.uk Furthermore, synergistic effects have been observed in vitro when this compound is combined with the proteasome inhibitor bortezomib. aacrjournals.org These preclinical findings provided the basis for clinical trials investigating this compound in combination with other agents for the treatment of relapsed/refractory multiple myeloma. aacrjournals.orgaimspress.com
Table 4: Preclinical Studies of this compound in Multiple Myeloma Models
Model Type | Key Findings | Reference(s) |
---|---|---|
Murine 5T33MM Model | Multiple myeloma cells reside in a hypoxic niche. | ebi.ac.uk |
Multiple Myeloma Cells (in vitro) | Induces G0/G1 cell-cycle arrest under severe hypoxia. | ebi.ac.uk |
Multiple Myeloma Cells (in vitro) | Synergistic activity with bortezomib. | aacrjournals.org |
Research in Glioblastoma Models
This compound has been investigated in preclinical models of glioblastoma, a highly aggressive form of brain cancer characterized by significant regions of hypoxia. mdpi.comnih.gov Studies have shown that this compound can effectively target and inhibit the growth of glioblastoma cells, particularly under hypoxic conditions. nih.gov
In orthotopic murine glioblastoma models, this compound treatment significantly reduced tumor development compared to control groups and those treated with temozolomide. mdpi.com A key mechanism of its action in these models is the suppression of glycolytic metabolism by eliminating HIF-1α-positive cells. mdpi.com This leads to a decrease in cellular ATP production, thereby inhibiting tumor growth. mdpi.com
Research using two different rat orthotopic glioma models, C6 and 9L, which have differing levels of hypoxia and perfusion, further highlighted the importance of the tumor microenvironment. scienceopen.com The C6 tumors, which were more hypoxic and less perfused, showed a greater response to this compound, with a four-fold decrease in tumor growth rate compared to a two-fold decrease in the less hypoxic 9L tumors. scienceopen.com This suggests that the extent of tumor hypoxia can predict the response to this compound. scienceopen.com
In pediatric high-grade glioma (pHGG) and diffuse intrinsic pontine glioma (DIPG) cell lines, this compound inhibited cell growth, with a more pronounced effect under hypoxic conditions. nih.govresearchgate.net It also demonstrated synergistic effects when combined with other cytotoxic drugs like doxorubicin, SN38, and etoposide. nih.govresearchgate.net
Table 5: Preclinical Studies of this compound in Glioblastoma Models
Model Type | Key Findings | Reference(s) |
---|---|---|
Orthotopic Murine Glioblastoma | Significantly reduced tumor development; suppressed glycolytic metabolism. | mdpi.com |
Rat Orthotopic Glioma (C6 and 9L) | Greater tumor growth reduction in more hypoxic C6 tumors compared to less hypoxic 9L tumors. | scienceopen.com |
Pediatric Glioma Cell Lines (pHGG and DIPG) | Inhibited cell growth, especially under hypoxia; synergistic with other chemotherapies. | nih.govresearchgate.net |
Studies in Leukemia Models
The potential of this compound has also been explored in preclinical models of leukemia. nih.gov The rationale for its use in this context is the recognition that the bone marrow niche where leukemia cells reside can be hypoxic, contributing to resistance to conventional chemotherapy. nih.gov
In vitro studies have demonstrated that this compound exhibits specific hypoxia-dependent cytotoxicity against primary acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) samples. nih.gov In a syngeneic model of acute myeloid leukemia, it was shown that leukemic bone marrow cells that survive chemotherapy remain in a hypoxic state, making them potential targets for hypoxia-activated prodrugs like this compound. aacrjournals.org
Unpublished preclinical data have suggested an additive anti-leukemia activity when this compound is combined with hypomethylating agents in AML cells. nih.gov These findings have supported the investigation of this compound in clinical trials for patients with relapsed/refractory leukemia. nih.gov
Table 6: Preclinical Studies of this compound in Leukemia Models
Model Type | Key Findings | Reference(s) |
---|---|---|
Primary ALL and AML Samples (in vitro) | Specific hypoxia-dependent cytotoxicity. | nih.gov |
Syngeneic AML Model | Chemotherapy-surviving leukemic cells remain hypoxic. | aacrjournals.org |
AML Cells (in vitro) | Additive anti-leukemia activity with hypomethylating agents. | nih.gov |
Impact on Tumor Microenvironment
This compound has a significant impact on the tumor microenvironment (TME), primarily by targeting hypoxic regions. mdpi.comresearchgate.net Hypoxia is a critical feature of the TME that contributes to aggressive tumor behavior and resistance to therapy. mdpi.com
The modulation of the TME by this compound can have broader implications for cancer therapy. For instance, by reducing hypoxia, this compound can potentially sensitize tumors to other treatments that are less effective in low-oxygen conditions, such as radiotherapy and certain immunotherapies. nih.govimmunogenesis.com In preclinical models of prostate cancer, the combination of this compound and immunotherapy led to a significant reduction in tumor hypoxia and improved treatment outcomes. aimspress.com Furthermore, this compound has been shown to restore type I interferon signaling in hypoxic breast cancer cells, which can enhance the cytolytic activity of natural killer (NK) cells against the tumor cells. mdpi.com
In glioblastoma models, this compound's targeting of HIF-1α-positive cells under hypoxic conditions not only inhibits tumor growth but also suppresses glycolytic metabolism, potentially restoring a more normal metabolic state within the TME. mdpi.com
Table 7: Impact of this compound on the Tumor Microenvironment
Model Type | Impact on TME | Mechanism | Reference(s) |
---|---|---|---|
Nasopharyngeal Carcinoma Xenografts | Reduction of hypoxic regions. | Selective elimination of hypoxic cells. | nih.gov |
Pancreatic Ductal Adenocarcinoma Xenografts | Improved oxygenation in residual tumor. | Decreased oxygen demand. | nih.gov |
Prostate Cancer Models | Reversal of tumor hypoxia. | Elimination of hypoxic cells. | aimspress.comimmunogenesis.com |
Breast Cancer Cells | Restoration of type I interferon signaling. | Not fully elucidated. | mdpi.com |
Glioblastoma Models | Suppression of glycolytic metabolism. | Elimination of HIF-1α-positive cells. | mdpi.com |
Modulation of Tumor Hypoxia Levels
Preclinical studies have demonstrated that this compound can effectively reduce tumor hypoxia. In preclinical models of prostate cancer, this compound has been shown to target and alleviate hypoxic conditions within the tumor microenvironment. mdpi.com Similarly, in glioblastoma models, its administration led to a significant reduction in tumor hypoxia. bmj.com This effect is not universal across all tumor types or models. For instance, while this compound delayed tumor growth in a hypoxic patient-derived xenograft (PDX) model of rhabdomyosarcoma, it was ineffective in a less hypoxic syngeneic fibrosarcoma model. biorxiv.org This suggests that the initial level of tumor hypoxia can be a critical determinant of this compound's efficacy. biorxiv.orgresearchgate.net Furthermore, studies combining this compound with radiotherapy have shown that the drug can improve tumor oxygenation, potentially sensitizing the tumor to subsequent radiation treatment. nih.gov In some preclinical settings, this reduction in hypoxia has been linked to a "remodeling" of the tumor vasculature to a more normal and healthy state, capable of maintaining better oxygen supply. nih.gov
Influence on Immune Cell Infiltration
This compound has been shown to modulate the immune landscape within the tumor microenvironment. A significant barrier to effective cancer immunotherapy is the immunosuppressive nature of hypoxic tumors, which often limit the infiltration and function of T-cells. targetedonc.com Preclinical data suggests that by reversing hypoxia, this compound can restore T-cell access to tumors. targetedonc.com In prostate cancer models, this compound was found to restore T-cell infiltration and increase T-cell proliferation within the tumor. mdpi.com It has also been shown to augment the effects of CTLA-4 blockade in syngeneic tumor models. nih.govnih.gov In glioblastoma models, treatment with this compound led to increased CD8+ T cell infiltration and cytotoxicity. bmj.com Furthermore, in a phase 1 study combining this compound with ipilimumab, responders showed increased intra-tumoral T-cell infiltration into hypoxic areas. nih.govresearchgate.net These findings highlight the potential of this compound to sensitize "cold" or immunologically unresponsive tumors to immune checkpoint inhibitors. nih.govresearchgate.net
Interaction with Glycolytic Metabolism and HIF-1α
The interplay between this compound, glycolytic metabolism, and the master regulator of the hypoxic response, hypoxia-inducible factor 1-alpha (HIF-1α), has been a subject of investigation. Under hypoxic conditions, cancer cells often switch to glycolytic metabolism, a process largely driven by HIF-1α. mdpi.comnih.gov In a canine glioma model, higher HIF-1α expression was correlated with poorer survival and increased glycolytic activity. mdpi.comnih.gov Treatment with this compound in this model inhibited glycolytic metabolism by targeting HIF-1α-positive cells, leading to a decrease in cellular ATP production. mdpi.comnih.gov This suggests that this compound may help to "restore" the metabolic profile of the tumor. mdpi.com In breast cancer cell lines, this compound treatment under hypoxic conditions was shown to lower HIF-1α levels. mdpi.com The activation of HIF-1α under hypoxia drives the expression of genes that promote glycolysis, and by targeting HIF-1α-positive cells, this compound can effectively suppress this metabolic adaptation. mdpi.comwaocp.org
Biomarker Identification and Predictive Determinants of Sensitivity
The identification of reliable biomarkers to predict which patients are most likely to respond to this compound is crucial for its clinical development. nih.gov
Role of P450 Oxidoreductase Expression
The expression of NADPH:cytochrome P450 oxidoreductase (POR) has emerged as a potentially significant determinant of sensitivity to this compound. researchgate.net POR is a flavoprotein that can catalyze the one-electron reduction of the prodrug, a necessary step for its activation under hypoxic conditions. researchgate.net Studies have shown that reduced POR expression can lead to resistance to this compound. nih.govoncotarget.com For example, in head and neck squamous cell carcinoma (HNSCC) models, cells with low POR levels were found to be resistant to the drug. nih.gov Conversely, this compound-sensitive lung cancer cells and xenografts stained positive for POR. nih.gov Furthermore, siRNA-mediated knockdown of POR in sensitive cells rendered them irresponsive to treatment. uzh.ch These findings strongly suggest that POR expression could serve as a predictive biomarker for this compound sensitivity. nih.govaacrjournals.orgaacrjournals.org
Proliferative Rate as a Sensitivity Determinant
In addition to POR expression, the proliferative rate of tumor cells has been identified as another key determinant of sensitivity to this compound. In studies involving HNSCC cell lines and xenograft models, a higher proliferative rate was a predominant factor associated with sensitivity to the drug. nih.govnih.gov A "proliferation metagene" was found to correlate with this compound activity in cell line-derived xenograft models. nih.govnih.gov This suggests that rapidly dividing cells may be more susceptible to the DNA-damaging effects of the activated form of this compound.
Genetic Expression Correlates with Therapeutic Response
The therapeutic efficacy of this compound in preclinical models has been linked to the genetic expression profiles of tumors, suggesting potential biomarkers for predicting treatment response. Investigations have revealed that both the intrinsic genetic makeup of cancer cells and the changes in gene expression following treatment can influence sensitivity to this hypoxia-activated prodrug.
One significant area of correlation is the tumor's immune and metabolic gene signatures. In a study combining this compound with the immune checkpoint inhibitor ipilimumab, pre-existing immune gene signatures were found to predict a positive response to the therapy. immunogenesis.comaacrjournals.org Conversely, hypermetabolic signatures were associated with disease progression. immunogenesis.com Responding tumors also exhibited enhanced cellular signatures of anti-tumor immunity, indicating that a pre-disposed immune environment is conducive to the drug's efficacy. immunogenesis.com
The expression of specific enzymes responsible for activating this compound is a critical determinant of its cytotoxic effect. The cytochrome P450 oxidoreductase (POR) has been identified as a key enzyme in the activation of hypoxia-activated prodrugs. oncotarget.com Preclinical studies have shown that tumor models with reduced POR expression, such as the UT-SCC-14 head and neck cancer xenografts, were resistant to this compound, even under hypoxic conditions. oncotarget.com This suggests that the POR status of a tumor could be a major predictive determinant of sensitivity. oncotarget.com
Furthermore, the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in the cellular response to hypoxia, has been correlated with treatment outcomes. mdpi.comnih.gov In canine glioma models, higher HIF-1α expression was linked to increased glycolytic activity, and this compound treatment targeted these HIF-1α-positive cells, leading to the suppression of ATP production and tumor development. mdpi.com In leukemia models, high expression of hypoxia markers like HIF-1α was observed in the bone marrow and was significantly reduced after this compound therapy. nih.gov
Other genetic factors, such as the general proliferative rate of the tumor, have also been identified as sensitivity determinants. In models of human papillomavirus-negative head and neck squamous cell carcinoma (HNSCC), a higher proliferative rate and a corresponding proliferation metagene signature correlated with a better response to this compound. jci.org
Genetic Factor/Signature | Correlation with this compound Response | Tumor Model/Context | Reference |
---|---|---|---|
Pre-existing Immune Gene Signatures | Positive correlation; predicts response | Advanced Solid Malignancies (with Ipilimumab) | immunogenesis.comaacrjournals.org |
Hypermetabolic Gene Signatures | Negative correlation; predicts progression | Advanced Solid Malignancies (with Ipilimumab) | immunogenesis.com |
P450 Oxidoreductase (POR) Expression | Positive correlation; reduced expression leads to resistance | Head & Neck Squamous Cell Carcinoma (UT-SCC-14) | oncotarget.com |
Hypoxia-Inducible Factor 1α (HIF-1α) Expression | Positive correlation; high expression in responsive tumors | Canine Glioma, Leukemia | mdpi.comnih.gov |
Proliferation Metagene Signature | Positive correlation; high proliferation linked to sensitivity | Head & Neck Squamous Cell Carcinoma (HNSCC) | jci.org |
Hypoxia Imaging (e.g., FMISO PET) in Preclinical Assessment
Non-invasive imaging techniques that can visualize and quantify tumor hypoxia have been crucial in the preclinical assessment of this compound. uab.edu Positron Emission Tomography (PET) using hypoxia-specific radiotracers, most notably [18F]-fluoromisonidazole (18F-FMISO), has emerged as a key tool for predicting and monitoring the therapeutic response to this hypoxia-activated prodrug. uab.eduscienceopen.comthno.org
The fundamental principle is that 18F-FMISO selectively accumulates in hypoxic tissues, allowing for the identification and measurement of poorly oxygenated regions within a tumor. uab.edu Numerous preclinical studies have demonstrated a direct correlation between the degree of hypoxia measured by 18F-FMISO PET and the antitumor activity of this compound. scienceopen.comecancer.org Tumors with higher tracer uptake, indicating more severe hypoxia, generally exhibit a greater response to treatment. scienceopen.com
For instance, in studies involving rat glioma models (C6 and 9L), C6 tumors were found to be more hypoxic via 18F-FMISO PET and subsequently showed a more significant decrease in tumor growth rates following this compound treatment compared to the less hypoxic 9L tumors. scienceopen.com This work highlights the ability of hypoxia imaging to predict response to hypoxia-targeted agents. scienceopen.com Similarly, in preclinical models of colorectal cancer, PET imaging with the tracer [18F]-fluoroazomycin arabinoside (FAZA) was shown to be predictive of a tumor's response to this compound. aacrjournals.orgnih.gov
Hypoxia imaging has also been instrumental in guiding combination therapies. Preclinical experiments have used 18F-FMISO PET to stratify tumors as either hypoxic or normoxic before and during immunotherapy. ecancer.orguab.edunih.gov In these studies, this compound was administered to hypoxic tumors that were not responding to immune checkpoint blockade alone. ecancer.orgnih.gov The addition of this compound to these hypoxic tumors, identified by imaging, significantly enhanced therapeutic efficacy, reducing tumor volume and extending survival. ecancer.orguab.edunih.gov This approach demonstrates the potential of 18F-FMISO PET to guide the timing and application of this compound in a personalized manner. ecancer.org
Imaging Agent | Tumor Model | Key Finding | Reference |
---|---|---|---|
18F-FMISO PET | Rat Glioma (C6 and 9L) | Higher 18F-FMISO uptake in C6 tumors correlated with a greater reduction in tumor growth rate after this compound treatment compared to less hypoxic 9L tumors. | scienceopen.com |
FAZA PET | Colorectal Cancer (Patient-Derived Xenografts) | Noninvasive FAZA-PET imaging was predictive of the tumor's response to this compound. | aacrjournals.orgnih.gov |
18F-FMISO PET | Breast and Colon Cancer | Used to stratify tumors as hypoxic or normoxic; guided the addition of this compound to rescue tumors refractory to immune checkpoint blockade. | nih.gov |
18F-FMISO PET | Canine Glioma | Used to assess tumor hypoxia, a prerequisite for this compound's mechanism of action. | uab.edu |
Multiparametric MRI | Sarcoma (PDX and Syngeneic models) | Deep-learning models with mpMRI could identify hypoxic habitats and predict response; response to this compound was attributed to the initial hypoxia status. | thno.orgresearchgate.net |
Clinical Development and Research Findings
Phase I/II Clinical Trials
Early-phase clinical trials aimed to establish the appropriate dosing and evaluate the preliminary antitumor activity of evofosfamide.
Dose Escalation and Safety Profile
In Phase I studies, dose escalation was conducted to identify suitable dose levels for this compound, both as a single agent and in combination therapies. For instance, in a Phase I/II study investigating this compound with dexamethasone, the maximum tolerated dose (MTD) for this compound was established at 340 mg/m². When combined with bortezomib and dexamethasone, the recommended Phase II dose was also determined to be 340 mg/m² for this compound. researchgate.netciteab.com Another Phase I dose-escalation study explored this compound doses ranging from 400 mg/m² to 640 mg/m² in combination with ipilimumab for advanced solid malignancies. guidetopharmacology.orguni.lu
Preliminary Efficacy in Various Advanced Malignancies
Preliminary efficacy signals were observed across several cancer types in Phase I/II trials.
Multiple Myeloma: In a Phase I/II study involving heavily pretreated patients with relapsed/refractory multiple myeloma, this compound, when combined with dexamethasone or with bortezomib and dexamethasone, showed clinical activity. Disease stabilization was observed in over 80% of patients, with responses including complete response (CR), very good partial response (VGPR), partial response (PR), and stable disease (SD). researchgate.netciteab.comguidetopharmacology.org
Advanced Melanoma: In a Phase I study of this compound monotherapy in patients with advanced melanoma, 19% of patients experienced partial responses, and 33% achieved stable disease. citeab.com
Table 1: Summary of Preliminary Efficacy in Phase I/II Clinical Trials
Malignancy | Combination Therapy | Key Efficacy Findings | Citation |
Advanced Pancreatic Cancer | This compound + Gemcitabine | Median PFS: 5.6 months (superior to gemcitabine alone); ORR: up to 26% | researchgate.netmims.com |
Relapsed/Refractory Multiple Myeloma | This compound + Dexamethasone ± Bortezomib | Disease stabilization in >80% of patients; Responses included CR, VGPR, PR, SD | researchgate.netciteab.comguidetopharmacology.org |
Advanced Solid Malignancies (e.g., Prostate, Pancreatic, Melanoma, Head & Neck) | This compound + Ipilimumab | Overall Response Rate: 17%; Disease Control Rate: 83% (16.7% PR, 66.7% SD in measurable disease) | guidetopharmacology.orguni.luguidetopharmacology.org |
Advanced Melanoma | This compound Monotherapy | Partial Responses: 19%; Stable Disease: 33% | citeab.com |
Phase III Clinical Trials and Outcomes
Despite promising early-phase results, this compound faced challenges in pivotal Phase III trials.
Combination with Gemcitabine in Pancreatic Adenocarcinoma (MAESTRO trial)
However, secondary endpoints showed some positive trends. The median progression-free survival (PFS) was 5.5 months with this compound/gemcitabine versus 3.7 months with placebo/gemcitabine (HR = 0.77, p = 0.004). The confirmed objective response rate (ORR) was 15% in the this compound/gemcitabine arm compared to 9% in the placebo/gemcitabine arm (Odds Ratio [OR] = 1.90, p = 0.009). wikipedia.orgwikipedia.org
Table 2: MAESTRO Phase III Trial Outcomes (Pancreatic Adenocarcinoma)
Endpoint | This compound + Gemcitabine | Placebo + Gemcitabine | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Citation |
Median Overall Survival (OS) | 8.7 months | 7.6 months | HR = 0.84 | 0.059 | wikipedia.orgnih.govwikipedia.org |
Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months | HR = 0.77 | 0.004 | wikipedia.orgwikipedia.org |
Confirmed Objective Response Rate (ORR) | 15% | 9% | OR = 1.90 | 0.009 | wikipedia.org |
Combination with Doxorubicin in Soft Tissue Sarcoma
Regarding secondary endpoints, the objective response rate (ORR) was 28% for the combination arm compared to 18% for doxorubicin alone (P = 0.0026). The median progression-free survival (PFS) was 6.3 months with the combination versus 6.0 months with doxorubicin alone (HR = 0.85, P = 0.099). fishersci.camims.comuni.lu
Table 3: TH-CR-406/SARC021 Phase III Trial Outcomes (Soft Tissue Sarcoma)
Endpoint | This compound + Doxorubicin | Doxorubicin Alone | Hazard Ratio (HR) / p-value | Citation |
Median Overall Survival (OS) | 18.4 months | 19.0 months | HR = 1.06; P = 0.527 | fishersci.camims.comuni.lu |
Objective Response Rate (ORR) | 28% | 18% | P = 0.0026 | fishersci.camims.comuni.lu |
Median Progression-Free Survival (PFS) | 6.3 months | 6.0 months | HR = 0.85; P = 0.099 | fishersci.camims.comuni.lu |
Analysis of Trial Outcomes and Challenges
One notable challenge identified in the MAESTRO trial was a potential issue with drug formulation. A change to an ethanol-based formulation between the Phase II and Phase III studies may have substantially reduced this compound serum exposure, potentially explaining why the efficacy observed in the Phase II study at the 340 mg/m² dose was not replicated in the Phase III setting. uni.luresearchgate.net For the soft tissue sarcoma trial, it has been suggested that a lack of patient stratification based on hypoxic status might have contributed to the trial's outcome, as this compound is a hypoxia-activated prodrug. epa.gov These outcomes underscore the complexities in translating promising early-phase results into statistically significant survival benefits in large-scale Phase III studies.
Combination Therapeutic Strategies
Evofosfamide in Combination with Chemotherapy
This compound is designed to be selectively activated in hypoxic conditions, a common feature of many solid tumors that contributes to resistance to conventional therapies. cancernetwork.comnih.gov This targeted activation is intended to release a potent DNA-alkylating agent, bromo-isophosphoramide mustard, directly within the tumor, thereby minimizing systemic toxicity. aacrjournals.orgwikipedia.org Numerous preclinical and clinical studies have investigated the potential of combining this compound with standard chemotherapeutic drugs to improve treatment outcomes across a range of cancers. nih.govwikipedia.orgaacrjournals.org
Synergism with Gemcitabine
The combination of this compound and gemcitabine has shown synergistic effects in preclinical models of pancreatic ductal adenocarcinoma (PDAC). nih.govnih.govbiorxiv.org Pancreatic tumors are notoriously hypovascular and hypoxic, making them difficult to treat with standard chemotherapy like gemcitabine. nih.govnih.govbiorxiv.org
Table 1: Preclinical Findings of this compound and Gemcitabine Synergy
Model System | Key Findings | Reference |
---|---|---|
Pancreatic Cancer Xenografts (MIA Paca-2 and SU.86.86) | Gemcitabine increased tumor hypoxia, enhancing this compound activation. The combination increased DNA damage and improved survival in specific models. | nih.govnih.govbiorxiv.org |
Combination with Bortezomib
In the context of multiple myeloma, the combination of this compound with the proteasome inhibitor bortezomib has been investigated. The bone marrow of multiple myeloma patients can be severely hypoxic, providing a rationale for using a hypoxia-activated prodrug. aacrjournals.orgnih.gov
A Phase I/II clinical trial evaluated this compound in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma. aacrjournals.orgnih.gov In vitro studies had previously indicated a synergistic induction of apoptosis in multiple myeloma cells with this combination. ascopubs.org The clinical study established a recommended Phase II dose for the combination and noted clinical activity in a heavily pretreated patient population. aacrjournals.orgnih.gov While dose-limiting mucositis was observed at higher doses of this compound with dexamethasone alone, no dose-limiting toxicities were reported for the triple combination at the recommended dose. aacrjournals.orgnih.gov The combination of this compound, bortezomib, and dexamethasone resulted in responses including a complete response and partial responses, with disease stabilization observed in over 80% of patients. aacrjournals.orgnih.gov
Table 2: Clinical Trial Results for this compound and Bortezomib in Multiple Myeloma
Parameter | This compound + Dexamethasone (n=31) | This compound + Bortezomib + Dexamethasone (n=28) | Reference |
---|---|---|---|
Complete Response (CR) | 0 | 1 | aacrjournals.orgnih.gov |
Very Good Partial Response (VGPR) | 1 | 0 | aacrjournals.orgnih.gov |
Partial Response (PR) | 3 | 2 | aacrjournals.orgnih.gov |
Minor Response (MR) | 2 | 1 | aacrjournals.orgnih.gov |
Stable Disease (SD) | 20 | 18 | aacrjournals.orgnih.gov |
Combination with Cisplatin
Preclinical studies have explored the synergistic effects of this compound in combination with cisplatin. In nasopharyngeal carcinoma (NPC) cell lines, the combination of this compound and cisplatin demonstrated a synergistic effect on cytotoxicity. nih.gov this compound exhibited hypoxia-selective cytotoxicity, and its combination with cisplatin enhanced this effect. nih.govfrontiersin.org The combination therapy also led to an increase in DNA damage markers. wikipedia.orgnih.gov In vivo studies using NPC xenograft models showed that this compound had antitumor activity both as a single agent and in combination with cisplatin, and it reduced the hypoxic regions within the tumors. nih.gov
Sequential Administration with 5-FU
In preclinical models of colorectal cancer, a novel sequential administration strategy of 5-fluorouracil (5-FU) followed by this compound has shown promise. aacrjournals.orgaacrjournals.org Research indicated that pretreatment with 5-FU could induce a hypoxic state in colorectal cancer cells, making them more susceptible to the hypoxia-activated this compound. aacrjournals.orgtfri.ca
This sequential treatment not only inhibited tumor growth more effectively than either agent alone or concurrent administration but also significantly reduced the cancer-initiating cell fraction. aacrjournals.orgaacrjournals.orgresearchgate.net In vitro, the combination of 5-FU and this compound led to increased DNA damage and apoptosis compared to 5-FU alone. aacrjournals.org In vivo studies with patient-derived xenografts demonstrated that sequential dosing was superior to concurrent dosing in improving survival. aacrjournals.orgresearchgate.net These findings suggest that a sequential therapeutic approach could be a more effective way to target the dynamic and therapy-resistant cell populations within tumors. aacrjournals.orgaacrjournals.org
Table 4: Efficacy of Sequential vs. Concurrent Dosing of this compound and 5-FU in a Colorectal Cancer Xenograft Model
Treatment Group | Outcome | Reference |
---|---|---|
5-FU followed by this compound (Sequential) | Significantly improved survival compared to concurrent dosing. | aacrjournals.orgresearchgate.net |
Comparative Studies with Ifosfamide
Comparative preclinical studies have been conducted to evaluate the efficacy and safety of this compound relative to ifosfamide, another alkylating agent. In non-small cell lung cancer xenograft models, this compound demonstrated greater antitumor activity and a more favorable safety profile compared to ifosfamide. nih.govresearchgate.net
Table 5: Mentioned Compounds
Compound Name |
---|
5-fluorouracil (5-FU) |
Bortezomib |
Bromo-isophosphoramide mustard |
Cisplatin |
Dexamethasone |
Docetaxel |
Doxorubicin |
This compound |
Gemcitabine |
This compound and Radiotherapy Combinations
The combination of the hypoxia-activated prodrug (HAP) this compound with ionizing radiation (IR) is founded on the principle of biological cooperation, targeting distinct tumor cell populations to enhance therapeutic efficacy. nih.govuzh.ch Radiotherapy is most effective against well-oxygenated (normoxic) tumor cells, while its efficacy is diminished in hypoxic regions. Conversely, this compound is specifically activated under hypoxic conditions to release its cytotoxic payload. nih.govuzh.ch This complementary action allows for a dual-front attack on both the oxygenated and hypoxic compartments of a tumor.
Enhanced Antitumor Effects
The combination of this compound and radiotherapy has demonstrated significantly enhanced antitumor effects in various preclinical models compared to either treatment alone. researchgate.netnih.govnih.govfrontiersin.org Studies have shown that this combination leads to greater tumor growth delay and inhibition. nih.govresearchgate.net For instance, in preclinical studies involving non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) xenografts, the combined treatment resulted in a markedly stronger therapeutic response than either this compound or radiotherapy administered as monotherapies. nih.govresearchgate.net The synergy is attributed to the ability of radiotherapy to target the well-oxygenated tumor cells, while this compound eliminates the radioresistant hypoxic cells. nih.govuzh.chnih.gov
Impact on DNA Damage Response
This compound's mechanism of action involves the release of bromo-isophosphoramide mustard (Br-IPM), a potent DNA-alkylating agent, in hypoxic environments. nih.govnih.govresearchgate.net This leads to the formation of DNA crosslinks and induces a strong DNA damage response. nih.govresearchgate.net Studies have shown a significant increase in markers of DNA double-strand breaks, such as γH2AX foci, in hypoxic cells treated with this compound. nih.govresearchgate.netaacrjournals.org This inherent DNA-damaging capability is a key factor in its synergy with radiotherapy, which also induces cell death primarily through DNA damage. aacrjournals.orgfrontiersin.org
When combined, this compound and radiotherapy can lead to a supra-additive effect on DNA damage and subsequent cell death. nih.govresearchgate.net Preclinical research has demonstrated that the combination leads to increased levels of residual DNA damage compared to either treatment alone. nih.govresearchgate.net This heightened DNA damage can overwhelm the cancer cells' repair mechanisms, leading to increased apoptosis and senescence. nih.govaacrjournals.org For example, in A549 lung carcinoma cells, the combination of this compound and IR resulted in a further increase in β-galactosidase-positive senescent cells beyond what was observed with this compound alone under hypoxic conditions. nih.gov
Considerations for Scheduling and Tumor Type
The therapeutic outcome of combining this compound and radiotherapy is influenced by both the scheduling of the treatments and the specific type of tumor. nih.govuzh.chresearchgate.net
Scheduling: Preclinical studies have investigated various scheduling regimens, including neoadjuvant (this compound before radiotherapy), concomitant (concurrent administration), and adjuvant (this compound after radiotherapy) approaches. nih.govresearchgate.net
With fractionated irradiation , a concomitant schedule of this compound and radiotherapy was found to produce the most significant treatment response in A549-derived tumor xenografts. nih.govresearchgate.net
Conversely, when combined with a single high dose of radiotherapy , an adjuvant schedule of this compound proved to be more effective than neoadjuvant or concomitant administration. nih.govresearchgate.net
Tumor Type: The effectiveness of the this compound-radiotherapy combination is also highly dependent on the tumor type. nih.govuzh.chresearchgate.net This variability is likely linked to the intrinsic characteristics of the tumor, including the expression levels of enzymes required for this compound activation, such as P450 oxidoreductase. nih.govuzh.chresearchgate.net For instance, while the combination was potent against A549 lung cancer xenografts, it was found to be ineffective in UT-SCC-14 head and neck cancer xenografts, which exhibited lower expression of the activating enzyme. nih.govuzh.chresearchgate.net This highlights the importance of biomarker development to identify tumors that are most likely to respond to this combination therapy. nih.govuzh.chresearchgate.net
This compound with Immunotherapy
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs), represents a promising strategy to overcome resistance to immunotherapy in solid tumors. researchgate.netuab.eduimmunogenesis.com This approach aims to remodel the tumor microenvironment to enhance the efficacy of ICIs. aacrjournals.orgnih.gov
Rationale for Combined Hypoxia-Targeting and Immunotherapy
Tumor hypoxia is a significant barrier to effective immunotherapy. uab.eduaacrjournals.orgnih.govclinicalleader.com It creates an immunosuppressive tumor microenvironment by limiting the infiltration and function of effector T cells while promoting the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). clinicalleader.comclinicaltrials.govbmj.com This "immune privilege" is a key reason why immunologically "cold" tumors, such as those found in prostate and pancreatic cancer, are often resistant to ICI therapy. aacrjournals.orgnih.govbmj.com
This compound, by selectively targeting and eliminating hypoxic cells, can disrupt these immunosuppressive zones. immunogenesis.comclinicaltrials.gov Preclinical studies have shown that this compound can reduce hypoxic regions within tumors, leading to a more favorable immune microenvironment characterized by increased T cell infiltration. clinicalleader.combmj.com Furthermore, the immunogenic cell death induced by this compound may enhance the presentation of tumor antigens, leading to a more robust anti-tumor immune response, especially when combined with ICIs that block inhibitory signals on T cells. uab.eduaacrjournals.orgnih.govclinicaltrials.gov
Synergism with Immune Checkpoint Inhibitors (e.g., Ipilimumab, Balstilimab, Zalifrelimab)
Clinical and preclinical studies have demonstrated the synergistic potential of combining this compound with various immune checkpoint inhibitors.
This compound and Ipilimumab (anti-CTLA-4): A phase I clinical trial (NCT03098160) evaluated the combination of this compound and ipilimumab in patients with advanced solid tumors, including castration-resistant prostate cancer, pancreatic cancer, and immunotherapy-resistant melanoma. researchgate.netaacrjournals.orgnih.gov The study reported promising therapeutic activity, with a partial response rate of 16.7% and a stable disease rate of 66.7% in 18 evaluable patients. researchgate.netaacrjournals.orgnih.gov Responders showed increased peripheral T cell proliferation and enhanced intratumoral T cell infiltration into hypoxic areas. researchgate.netaacrjournals.org Preclinical data in prostate cancer models also showed that the combination of this compound with anti-CTLA-4 and anti-PD-1 therapy significantly improved survival compared to anti-CTLA-4 alone. researchgate.netbmj.com
Metric | Finding | Source |
---|---|---|
Overall Response Rate (ORR) | 17% in immunotherapy-refractory patients (n=21) | researchgate.net |
Disease Control Rate (DCR) | 83% in immunotherapy-refractory patients (n=21) | researchgate.net |
Partial Response (PR) | 16.7% (3 out of 18 patients with measurable disease) | researchgate.netaacrjournals.org |
Stable Disease (SD) | 66.7% (12 out of 18 patients with measurable disease) | researchgate.netaacrjournals.org |
Biomarker Correlation | Pre-existing immune gene signatures predicted response to therapy. | researchgate.netaacrjournals.org |
This compound with Balstilimab (anti-PD-1) and Zalifrelimab (anti-CTLA-4): A phase 1/2 clinical trial (NCT06782555) is currently underway to evaluate this compound in combination with the anti-PD-1 antibody balstilimab and the anti-CTLA-4 antibody zalifrelimab. targetedonc.comimmunogenesis.comcancer.gov This trial is focused on patients with advanced castration-resistant prostate cancer (CRPC), pancreatic cancer, and HPV-negative squamous cell carcinoma of the head and neck (SCCHN), which are cancers known for their hypoxic and immunologically cold tumor microenvironments. targetedonc.comimmunogenesis.comclinicaltrialsarena.com The rationale is that by reversing hypoxia, this compound will restore T-cell access to the tumors, thereby enhancing the efficacy of the dual checkpoint blockade. targetedonc.comimmunogenesis.comagenusbio.compharmtech.com Preclinical data supports this approach, suggesting that this compound can restore T-cell function and synergize with checkpoint inhibitors. targetedonc.comclinicaltrialsarena.com
Trial Aspect | Details | Source |
---|---|---|
Combination Agents | This compound (IMGS-101), Balstilimab (AGEN2034), Zalifrelimab (AGEN1884) | targetedonc.comimmunogenesis.com |
Target Patient Populations | Locally advanced or metastatic Castration-Resistant Prostate Cancer (CRPC), Pancreatic Cancer, HPV-negative Squamous Cell Carcinoma of the Head and Neck (SCCHN) | targetedonc.comimmunogenesis.comclinicaltrialsarena.com |
Primary Goal | Evaluate safety, pharmacokinetics, and anti-tumor activity of the combination. | immunogenesis.com |
Underlying Rationale | To reverse tumor hypoxia and enhance the effectiveness of dual immune checkpoint inhibition. | targetedonc.comimmunogenesis.comagenusbio.compharmtech.com |
Status (as of early 2025) | First patient dosed. | targetedonc.comimmunogenesis.com |
Restoration of T-cell Function and Infiltration
This compound, a hypoxia-activated prodrug, has demonstrated the potential to remodel the tumor microenvironment, making it more favorable for immune-based therapies. aacrjournals.org By reducing tumor hypoxia, this compound can facilitate the infiltration and function of T-cells, which are crucial for an effective anti-tumor immune response. targetedonc.comimmunogenesis.com
Preclinical studies have shown that this compound can restore T-cell function and synergize with immune checkpoint inhibitors. immunogenesis.compatsnap.com In murine cancer models, this compound has been observed to significantly decrease hypoxia by promoting a more normal and healthy vasculature capable of delivering oxygenated blood. aacrjournals.org This alleviation of hypoxia is critical as it can reverse T-cell exclusion and restore sensitivity to immunotherapy in preclinical models of various cancers, including prostate, head and neck, melanoma, and lung cancer. aacrjournals.org
In a phase 1 clinical trial combining this compound with ipilimumab, an anti-CTLA-4 antibody, researchers observed increased intratumoral T-cell infiltration into hypoxic regions in responding patients. aacrjournals.orgnih.gov Specifically, there was a trend for CD8+ cytotoxic T-cells and CD4+ effector T-cells to accumulate in patients who responded to the combination therapy. aacrjournals.org Furthermore, a statistically significant increase in the density of CD4+ effector T-cells in hypoxic regions was noted in responders. aacrjournals.org These findings suggest that by remodeling the hypoxic zones, this compound may allow ipilimumab to trigger immune rejection in tumors that would otherwise be resistant. aacrjournals.orgnih.gov The combination may also enhance the presentation of tumor antigens through immunogenic cell death, leading to the expansion of tumor-specific T-cells. aacrjournals.orgnih.gov
A phase 1/2 trial is currently evaluating this compound in combination with the anti-PD-1 antibody balstilimab and the anti-CTLA-4 antibody zalifrelimab in patients with advanced solid tumors. targetedonc.compatsnap.comagenusbio.com This study is based on the premise that reversing hypoxia with this compound will restore T-cell access to tumors and enhance the efficacy of checkpoint inhibitors. targetedonc.compatsnap.com
Clinical Efficacy in Immunologically "Cold" Tumors
Immunologically "cold" tumors, such as pancreatic and prostate cancer, are characterized by a lack of pre-existing immune response and are often resistant to immune checkpoint inhibitors. immunogenesis.comglobenewswire.com Tumor hypoxia is a significant driver of this therapeutic resistance. immunogenesis.comglobenewswire.com this compound is being investigated as a strategy to convert these "cold" tumors into "hot" tumors that are more responsive to immunotherapy. immunogenesis.comglobenewswire.comimmunogenesis.com
In a Phase 1 clinical trial, the combination of this compound and the CTLA-4 inhibitor ipilimumab was tested in patients with advanced solid malignancies, including immunologically "cold" tumors like castration-resistant prostate cancer and pancreatic cancer. immunogenesis.comnih.govnih.gov The study enrolled 21 evaluable patients with various tumor types, including 11 with castration-resistant prostate cancer and 7 with pancreatic cancer. nih.govnih.gov
The combination therapy demonstrated evidence of therapeutic activity. aacrjournals.orgnih.gov Of the 18 patients with measurable disease at baseline, 3 (16.7%) achieved a partial response, and 12 (66.7%) had stable disease. aacrjournals.orgnih.gov This resulted in a disease control rate of 83% in a heavily pre-treated patient population. immunogenesis.comimmunogenesis.com Responders to the therapy showed improved peripheral T-cell proliferation and increased intratumoral T-cell infiltration into hypoxic areas. aacrjournals.orgnih.gov Furthermore, pre-existing immune gene signatures were found to be predictive of a positive response to the therapy, whereas tumors with a hypermetabolic phenotype were associated with disease progression. aacrjournals.orgimmunogenesis.com
These findings have led to further clinical development, with a Phase 2 trial planned to investigate this compound in combination with both CTLA-4 and PD-1 blockade in patients with castration-resistant prostate cancer, pancreatic ductal adenocarcinoma, and HPV-negative head and neck cancer. immunogenesis.comglobenewswire.com Additionally, a phase 1/2 trial is underway to evaluate this compound with balstilimab (anti-PD-1) and zalifrelimab (anti-CTLA-4) in similar patient populations. targetedonc.compatsnap.com The goal of these trials is to determine if reversing tumor hypoxia with this compound can sensitize these "cold" tumors to the effects of immune checkpoint inhibitors. immunogenesis.comglobenewswire.com
Table 1: Phase 1 Trial of this compound and Ipilimumab in Advanced Solid Malignancies
Category | Data | Reference |
---|---|---|
No. of Evaluable Patients | 21 | nih.gov |
Tumor Types | Castration-resistant prostate cancer (n=11), pancreatic cancer (n=7), immunotherapy-resistant melanoma (n=2), HPV-negative head and neck cancer (n=1) | nih.gov |
No. of Patients with Measurable Disease | 18 | aacrjournals.org |
Partial Response Rate | 16.7% (3 patients) | aacrjournals.org |
Stable Disease Rate | 66.7% (12 patients) | aacrjournals.org |
Disease Control Rate | 83% | immunogenesis.comimmunogenesis.com |
This compound with Anti-angiogenic Therapies
The combination of this compound with anti-angiogenic therapies is being explored as a strategy to overcome resistance to anti-angiogenic agents, which can be driven by tumor hypoxia. frontiersin.orgoup.comnih.gov Anti-angiogenic therapies, while aiming to cut off a tumor's blood supply, can paradoxically increase hypoxia, leading to a more aggressive tumor phenotype and treatment resistance. oup.comnih.gov this compound, being a hypoxia-activated prodrug, is designed to specifically target and exert its cytotoxic effects in these hypoxic regions. frontiersin.orgmdpi.com
Another clinical trial, the GETNE-1408 (SUNEVO) study, evaluated this compound in combination with sunitinib, another anti-angiogenic agent, in patients with metastatic pancreatic neuroendocrine tumors (pNETs). core.ac.ukascopubs.orgnih.gov The hypothesis was that sunitinib-induced hypoxia would enhance the cytotoxic activity of this compound. ascopubs.org In this phase 2 trial, 17 treatment-naïve patients received the combination. core.ac.uknih.gov The objective response rate was 17.6%, with one complete response and two partial responses, while 64.7% of patients had stable disease. nih.gov The median progression-free survival was 10.4 months. nih.gov However, the combination was associated with significant toxicity, leading to treatment discontinuation in a high percentage of patients. nih.gov
Preclinical studies have also explored the combination of this compound with anti-angiogenic agents. In a neuroblastoma xenograft model, the combination of this compound and sunitinib was shown to improve the survival of mice. researchgate.net In a pancreatic tumor model, the combination of this compound with an anti-VEGFR-2 antibody significantly extended mouse survival, reduced intratumoral hypoxia, and improved vessel integrity. aacrjournals.orgbmj.com
Table 2: Clinical Trials of this compound with Anti-angiogenic Therapies
Trial | Combination | Indication | Key Efficacy Findings | Reference |
---|---|---|---|---|
Phase 2 | This compound + Bevacizumab | Bevacizumab-refractory Glioblastoma | PFS at 4 months: 31%; ORR: 9%; SD: 43% | nih.govresearchgate.net |
GETNE-1408 (SUNEVO) | This compound + Sunitinib | Pancreatic Neuroendocrine Tumors | ORR: 17.6%; SD: 64.7%; Median PFS: 10.4 months | nih.gov |
Mechanisms of Resistance to Evofosfamide
Hypoxia-Independent Resistance Mechanisms
While evofosfamide's primary mechanism is hypoxia-dependent, some cancer cells exhibit resistance that is not solely reliant on oxygen levels. This can be attributed to several factors inherent to the tumor cells themselves. For instance, some cancer cell lines demonstrate a strong chemoresistant component that is independent of the tumor microenvironment. biorxiv.orgnih.gov
In some cases, resistance can be linked to the inherent insensitivity of certain cancer types to alkylating agents, the class of cytotoxic drug to which this compound's active metabolite belongs. nih.gov Refractory leukemia cells, for example, may possess multiple acquired resistance mechanisms that limit the efficacy of such agents. nih.gov Additionally, some studies have noted that certain tumor models, despite being hypoxic, are completely resistant to this compound, suggesting that factors beyond the presence of hypoxia are at play. oncotarget.comoncotarget.com
Furthermore, research in osteosarcoma cells has indicated that p53 signaling pathways can influence drug resistance under hypoxic conditions, representing a HIF-independent mechanism. nih.gov This suggests that the genetic and signaling landscape of the cancer cell can contribute to resistance irrespective of the oxygenation status.
Role of DNA Repair Pathways
The cytotoxic effect of activated this compound is mediated by the induction of DNA cross-links. wikipedia.org Consequently, the cell's capacity to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. The DNA damage response (DDR) is a complex network of pathways that cells use to detect and repair DNA lesions.
This compound-induced DNA damage, particularly double-strand breaks, is primarily repaired through the homologous recombination (HR) pathway. biorxiv.orgnih.gov Studies have shown that mutations in key proteins of other DNA repair pathways have minimal effect on this compound activity, highlighting the central role of HR in mitigating its cytotoxic effects. nih.gov Therefore, cancer cells with a highly efficient HR repair system may exhibit intrinsic resistance to this compound.
Conversely, inhibiting the HR pathway can sensitize cancer cells to this compound. For example, the chemotherapy drug gemcitabine is known to inhibit homologous recombination. biorxiv.orgnih.gov This provides a rationale for combination therapies, where gemcitabine's inhibition of DNA repair can enhance the efficacy of this compound. biorxiv.orgnih.govnih.gov Similarly, MEK inhibitors have been shown to downregulate BRCA2, a key protein in the HR pathway, leading to increased DNA damage and sensitization to this compound in pancreatic and ovarian cancer models. oncotarget.com The formation of γH2AX foci, a marker of DNA double-strand breaks, is often used to measure the extent of DNA damage and the effectiveness of such combination treatments. nih.govoncotarget.comaacrjournals.org
Tumor Heterogeneity and Adaptive Responses
Solid tumors are not uniform entities but are characterized by significant heterogeneity in terms of their genetic makeup, cellular composition, and microenvironment. This heterogeneity can contribute to resistance to this compound. For example, tumors can have widely variant and heterogeneously distributed hypoxic regions. ebi.ac.ukresearchgate.netthno.org The effectiveness of a hypoxia-activated prodrug like this compound can be limited if significant portions of the tumor are well-oxygenated.
Furthermore, tumors can develop adaptive resistance during the course of treatment. Preclinical studies have shown that tumors initially sensitive to this compound can develop resistance over time with prolonged treatment. researchgate.netthno.org This acquired resistance may not necessarily be due to a reduction in the hypoxic fraction of the tumor but could involve other adaptive mechanisms. thno.org
The tumor microenvironment itself can also play a role in adaptive resistance. For instance, hypoxia can induce proangiogenic pathways as a resistance mechanism to antiangiogenic therapies. nih.gov When this compound is used in combination with such therapies, it may help to counteract this resistance by targeting the hypoxic cells. nih.gov The interplay between different cell types within the tumor, including immune cells, and their response to therapy can also influence treatment outcomes. mdpi.com
Expression Levels of Activating Enzymes
The activation of this compound from its prodrug form is a critical step that is dependent on the activity of specific intracellular reductases. wikipedia.org Therefore, the expression levels of these activating enzymes within the tumor cells are a key determinant of the drug's efficacy. Low expression of these enzymes can lead to insufficient activation of this compound, resulting in intrinsic resistance, even in a hypoxic environment.
One of the major enzymes implicated in the activation of several hypoxia-activated prodrugs is the cytochrome P450 oxidoreductase (POR). oncotarget.comoncotarget.com Studies have shown a strong correlation between POR expression levels and sensitivity to this compound. For example, in head and neck squamous cell carcinoma models, tumor cells with strongly reduced POR expression were found to be resistant to this compound. oncotarget.comoncotarget.com Conversely, cells with high POR expression were sensitive to the drug. oncotarget.com Transient downregulation of POR in sensitive cells has been shown to reduce their sensitivity to this compound, further reinforcing the enzyme's role in drug activation. oncotarget.com
However, the role of POR may be context-dependent, and other reductases may also be involved. Some studies have suggested the existence of structure-dependent oxidoreductase redundancies, meaning that in some cell lines, other enzymes can compensate for low POR levels. oncotarget.com This highlights the complexity of this compound activation and the potential for variable expression of activating enzymes to contribute to resistance.
Reoxygenation and its Implications
The dynamic nature of the tumor microenvironment means that the oxygenation status of a tumor can change over time, a process that can be influenced by therapy itself. Reoxygenation, the increase in oxygen levels in previously hypoxic areas of a tumor, can have significant implications for the efficacy of this compound.
However, reoxygenation can also be a mechanism of resistance to this compound itself. If a tumor becomes reoxygenated, the conditions for this compound activation are no longer optimal. For instance, if this compound is administered after a therapy that causes reoxygenation, such as cisplatin in some contexts, its activity may be reduced due to the smaller hypoxic fraction. aacrjournals.org The scheduling of combination therapies is therefore crucial. For example, neoadjuvant or concomitant administration of this compound with fractionated radiotherapy may be more effective than adjuvant scheduling, as it targets the initial hypoxic burden before potential reoxygenation occurs. nih.gov Conversely, a single high dose of radiation might transiently increase tumor hypoxia, potentially making a subsequent adjuvant dose of this compound more effective. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling
Intratumor Spatial Distribution of Evofosfamide and Metabolites
The spatial distribution of this compound and its active metabolites within the tumor microenvironment is crucial for its selective cytotoxicity. To understand this, a Green's function pharmacokinetic model has been developed to simulate the spatial distribution of oxygen, this compound, and its cytotoxic metabolites, bromo-isophosphoramide mustard (Br-IPM) and isophosphoramide mustard (IPM), within digitized tumor microvascular networks.
Research indicates that the primary active metabolites, Br-IPM and IPM, exhibit limited diffusion capabilities and generally cannot diffuse significantly from the cells in which they are generated. This finding has led to a re-evaluation of the "bystander effect," a hypothesis suggesting that active metabolites could diffuse from hypoxic cells to affect neighboring, more oxygenated tumor cells. While some studies initially supported a bystander effect, suggesting DNA damage could spread from hypoxic regions to the entire tumor, later investigations using detailed PK/PD models and experimental measurements of diffusion coefficients challenged this. These studies proposed that any observed activity in oxygenated tumor cells might be attributed to the high plasma concentrations of the prodrug itself, leading to some residual Br-IPM formation even in the presence of oxygen, rather than significant diffusion of the active metabolites. However, evidence has been obtained for the diffusion of a hydroxylamine metabolite of this compound.
Electron Paramagnetic Resonance Imaging (EPRI) studies have shown that this compound treatment can lead to a global improvement in oxygenation within hypoxic MIA Paca-2 tumors. This observation suggests that the drug not only targets and kills hypoxic cells but may also alter the tumor redox status, potentially improving oxygenation in residual tumor regions.
Correlation of Exposure with Efficacy
The relationship between this compound exposure and its efficacy has been explored through various preclinical models and modeling approaches. A spatially resolved PK/PD model accurately predicted the monotherapy activity of this compound in H460 tumors. This model demonstrated that the notable single-agent activity could be accounted for by significant bioreductive activation of this compound, even in oxic regions, driven by the high plasma concentrations achievable with the prodrug, without necessarily invoking a strong bystander effect.
This compound exhibits significant hypoxic selectivity. In various cell lines, it has demonstrated enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions. For instance, it showed an IC50 of 19 nM under hypoxia, with a 270-fold enhanced cytotoxicity compared to aerobic conditions. Another source reported IC50 values of 10 µM in hypoxia (N2) and 1000 µM in normoxia (21% O2). This variability in IC50 values may be dependent on the specific cell line and experimental conditions.
Table 2: Hypoxic Selectivity of this compound (IC50 Values)
Condition | IC50 (nM) | IC50 (µM) |
Hypoxia | 19 | 10 |
Normoxia | (270-fold less potent) | 1000 |
The efficacy of this compound is influenced by several factors, including tumor type and the levels of specific enzymes. The cytochrome P450 oxidoreductase (POR) activity has been identified as a major determinant for the sensitivity of hypoxia-activated prodrugs, including this compound. Additionally, the proliferative rate of cancer cells has been identified as a predominant determinant of this compound sensitivity.
Preclinical studies using patient-derived xenograft (PDX) models have shown that this compound exhibits antitumor activity as a monotherapy and in combination with radiotherapy. The response to this compound is also closely linked to the pre-therapy hypoxia status of the tumor. For example, while this compound demonstrated efficacy in some models (e.g., UT-SCC-54C) by slowing tumor growth when combined with radiotherapy, it showed no additional benefit in others (e.g., UT-SCC-110B) that were predicted to be treatment-refractory. The observed improvement in oxygenation in residual tumor regions after this compound treatment provides a strong rationale for its use in combination therapies, potentially enhancing the effectiveness of subsequent radiation or anti-proliferative treatments.
Modeling Hypoxia and Drug Activation Dynamics
This compound's activation mechanism is a key aspect of its pharmacodynamics, driven by the hypoxic tumor microenvironment. As a 2-nitroimidazole prodrug, this compound undergoes a one-electron reduction of its nitro group, mediated by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase. hmdb.ca
The dynamics of this activation are highly dependent on oxygen availability:
Under Normoxic Conditions: In the presence of oxygen, the radical anion intermediate formed during the initial one-electron reduction is rapidly re-oxidized back to the original prodrug or converted to superoxides. This process prevents the release of the cytotoxic active drug, ensuring that this compound remains largely inactive in well-oxygenated normal tissues. hmdb.ca
Under Hypoxic Conditions: In the absence of oxygen, the radical anion cannot be re-oxidized. Instead, it undergoes further irreversible fragmentation, leading to the release of the highly potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), and its stable downstream product, isophosphoramide mustard (IPM). hmdb.ca Br-IPM then acts by alkylating DNA, inducing intra- and inter-strand crosslinks, which inhibit DNA replication and cell division, ultimately leading to apoptosis. nih.govhmdb.ca The fragmentation efficiency of this compound has been reported to be approximately 50% at an oxygen tension of 15 mmHg.
Mathematical models are being developed to capture the complex interactions between this compound, the tumor's hypoxic landscape, and its potential synergy with other therapies, such as immunotherapy. These models aim to better understand how this compound can reduce tumor burden, especially in hypoxic scenarios.
Future Directions and Research Gaps
Development of Predictive Biomarkers for Patient Stratification
The identification of reliable predictive biomarkers is crucial for enhancing the clinical success of Evofosfamide. Research indicates that the expression level of cytochrome P450 oxidoreductase (POR), an enzyme essential for the activation of hypoxia-activated prodrugs (HAPs), is a significant determinant of this compound sensitivity nih.govunige.ch. Reduced POR expression has been linked to this compound resistance in preclinical models nih.gov. Beyond POR status, the degree of tumor hypoxia itself serves as a strong co-determinant for this compound efficacy nih.gov. Therefore, advanced image-guided and gene expression-guided biomarker analyses are essential to accurately assess tumor hypoxia and HAP activation, facilitating optimized patient stratification nih.gov.
Emerging research also explores the utility of serial analysis of serum factors that are specifically released in response to this compound treatment, which could help in identifying responsive tumors at an early stage nih.gov. For instance, an increase in placental growth factor (PlGF) has been observed in this compound-responsive carcinoma cells under hypoxic conditions nih.gov. In combination therapies, pre-existing immune gene signatures have shown promise in predicting patient response to this compound combined with ipilimumab, while hypermetabolic tumors were associated with progression fishersci.caciteab.com. Furthermore, in human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC), the proliferative rate was identified as a key determinant of this compound sensitivity, with a proliferation metagene correlating with activity in cell-derived xenograft (CDX) models guidetopharmacology.org. The recognized need for such biomarkers, particularly following the outcomes of Phase III trials, has led to initiatives such as a partnership aimed at developing a customized assay to predict this compound response in pancreatic cancer patients fishersci.caciteab.com.
Optimization of Combination Regimens and Scheduling
Optimizing the combination regimens and scheduling of this compound with other therapeutic modalities is a significant area of ongoing investigation. Preclinical studies have demonstrated that combining this compound with ionizing radiation (IR) can be a potent treatment strategy against hypoxic tumors guidetopharmacology.orgnih.govunige.ch. However, the therapeutic outcome and efficacy of this combination are highly dependent on specific scheduling parameters and the tumor type guidetopharmacology.orgnih.govunige.ch. For example, concomitant administration of this compound with fractionated irradiation resulted in the most pronounced tumor growth delay in A549-derived tumor xenografts guidetopharmacology.orgnih.govunige.chnih.gov. Conversely, adjuvant this compound proved more effective when combined with a single high dose of IR guidetopharmacology.orgnih.gov.
General preclinical findings suggest that a "HAP-first" (neoadjuvant) administration sequence might be more effective than adjuvant or concurrent approaches in maximizing tumor response when combined with other therapies nih.gov. Further research is needed to explore the optimal dose-response relationships and treatment schedules for this compound, especially when integrated with immune checkpoint inhibitors, as initial studies indicated that this compound at certain doses and schedules did not significantly reduce tumor hypoxia wikipedia.org. The development of mathematical models is underway to study these complex combinations and predict optimal drug dosing and timing to maximize synergistic effects fishersci.cafishersci.com.
Exploration of Novel Combination Partners
The exploration of novel combination partners for this compound is a key strategy to expand its therapeutic utility, particularly in overcoming treatment resistance. This compound is currently being investigated in combination with immune checkpoint inhibitors, including CTLA-4 and PD-1 blockade, to target immunologically "cold" tumors where hypoxia contributes to immune suppression citeab.comciteab.comresearchgate.netmims.comciteab.com. A Phase 1/2 clinical trial (NCT06782555) is actively evaluating this compound in combination with balstilimab (a PD-1 inhibitor) and zalifrelimab (a CTLA-4 inhibitor) for patients with advanced solid malignancies such as castration-resistant prostate cancer, pancreatic cancer, and HPV-negative squamous cell carcinoma of the head and neck mims.com.
Beyond immunotherapy, this compound has shown synergistic activity with bortezomib in preclinical models of multiple myeloma . Preclinical data also support the additive anti-leukemia activity of this compound when combined with hypomethylating agents in acute myeloid leukemia (AML) cells wikipedia.org. In solid tumors and other hematological malignancies, this compound has demonstrated an additive advantage when used with conventional chemotherapy wikipedia.org. It has also been shown to enhance the activity of sunitinib in neuroblastoma xenograft models, where sunitinib's anti-angiogenic activity can induce hypoxic conditions that this compound then targets nih.gov. Furthermore, the combination of this compound with a novel dual-specific anti-PD-L1/PD-L2 monoclonal antibody (IMGS-001) has demonstrated improved efficacy over single-agent treatments in a melanoma model citeab.com. In osteolytic breast cancer murine models, this compound combined with paclitaxel resulted in a significantly greater reduction in tumor burden nih.gov. These ongoing investigations aim to identify optimal multi-drug regimens that leverage this compound's hypoxia-activated mechanism.
Advanced Imaging Techniques for Hypoxia Monitoring
Advanced imaging techniques are pivotal for the non-invasive monitoring and precise targeting of tumor hypoxia, which is essential for the effective application of this compound. Positron Emission Tomography (PET) using radiotracers like [18F]FMISO (fluoromisonidazole), [18F]HX4, and [18F]FAZA is widely employed to visualize and quantify tumor hypoxia wikipedia.orgfishersci.caresearchgate.netuni.luscilit.com. These imaging methods can predict the response to hypoxia-targeted agents such as this compound researchgate.net. Studies have shown that high baseline FMISO PET uptake in tumors correlates with poor prognosis in patients with head and neck cancer or glioblastoma, and changes in volumetric parameters measured by FMISO PET can reflect the response to this compound scilit.com.
Electron Paramagnetic Resonance (EPR) imaging offers another quantitative method to assess tumor pO2 (oxygen partial pressure) in vivo fishersci.cawikipedia.org. EPR imaging has demonstrated that this compound treatment can improve oxygenation in responsive tumors (e.g., MIA Paca-2 pancreatic ductal adenocarcinoma xenografts), suggesting this reoxygenation is due to decreased oxygen demand rather than improved perfusion wikipedia.org. Beyond PET and EPR, the integration of advanced Magnetic Resonance Imaging (MRI) techniques to measure perfusion, diffusion, and cellularity is being explored to provide more comprehensive information on tumor oxygenation status wikipedia.org. Furthermore, deep learning approaches combined with MRI are being developed to identify hypoxic habitats within tumors and non-invasively monitor therapy response in sarcoma models mims.com.
Understanding and Overcoming Resistance Mechanisms
Understanding and overcoming the mechanisms of resistance to this compound are critical for improving its clinical efficacy. Tumor hypoxia itself is a major contributor to resistance against various cancer treatments, including radiation and chemotherapy wikipedia.orgguidetopharmacology.orgnih.gov. A key mechanism of resistance to this compound specifically relates to the expression of cytochrome P450 oxidoreductase (POR); reduced levels of this enzyme can lead to this compound resistance by impairing its activation nih.govunige.ch. Other factors influencing this compound efficacy include the intrinsic sensitivity of tumor cells to the drug's active warhead and the status of DNA repair pathways citeab.com.
Anti-angiogenic therapies, while beneficial, can paradoxically induce hypoxia, which in turn can lead to the activation of pro-angiogenic pathways and other resistance mechanisms in tumor cells nih.gov. Combining anti-angiogenic agents with hypoxia-activated prodrugs like this compound is being investigated as a strategy to counteract this induced resistance nih.gov. In some preclinical models, such as the RIF-1 fibrosarcoma, this compound resistance was attributed to an inherent lack of hypoxia within the tumor rather than an immune response citeab.com. The disappointing outcomes of several Phase III clinical trials for this compound, particularly in combination with doxorubicin for soft tissue sarcoma and gemcitabine for pancreatic cancer, have highlighted the urgent need for deeper mechanistic understanding nih.govfishersci.caunige.chciteab.comuni.lu. One proposed reason for the failure of the doxorubicin combination is an electron transfer process where the radical anion of this compound interacts with doxorubicin, thereby suppressing the release of the cytotoxic mustard uni.lu. This finding underscores the importance of considering complex redox and electron transfer chemistry when designing combination therapies involving bioreductive prodrugs uni.lu. Furthermore, tumor hypoxia has been identified as a factor mediating resistance to immunotherapy, suggesting that targeting hypoxia with this compound could enhance the effectiveness of immune checkpoint blockade citeab.com.
Personalized Treatment Strategies
To facilitate such personalized approaches, image- and gene expression-guided biomarker analyses are essential for optimized patient stratification nih.gov. For example, [18F]FMISO PET imaging can be utilized to guide personalized treatment decisions by providing insights into an individual patient's tumor hypoxia profile wikipedia.org. Beyond hypoxia, genomic signatures capable of predicting tumor hypoxia or radiosensitivity are being explored to identify patients who are most likely to benefit from personalized combined therapies scilit.com. The concept of adjusting radiotherapy doses to match the tumor's intrinsic radiosensitivity, guided by genomic information, represents a significant shift towards individualized radiation oncology treatment scilit.com.
Further Clinical Evaluation in Specific Tumor Subtypes
Despite previous challenges in broad Phase III trials, further clinical evaluation of this compound is ongoing, with a renewed focus on specific tumor subtypes and novel combination strategies. This compound continues to be investigated in various solid tumors, including pancreatic cancer, soft tissue sarcoma, multiple myeloma, castration-resistant prostate cancer (CRPC), HPV-negative head and neck cancer (HNSCC), and biliary tract cancer (BTC) fishersci.caciteab.comresearchgate.netmims.comscilit.com. Clinical development collaborations are also exploring its potential in pancreatic neuroendocrine tumors (pNET), recurrent glioblastoma (GBM), and hepatocellular carcinoma (HCC) citeab.com.
Q & A
Q. What is the biochemical activation mechanism of evofosfamide under hypoxia, and how is its selectivity quantified?
this compound is a hypoxia-activated prodrug (HAP) conjugated to a 2-nitroimidazole trigger. Under hypoxia (<1% O₂), the nitro group undergoes enzymatic reduction, releasing the cytotoxic DNA alkylator bromo-isophosphoramide mustard (Br-IPM). Selectivity is quantified using in vitro hypoxia chambers, where IC₅₀ values are ~10 μM under hypoxia vs. >1,000 μM in normoxia . Activation kinetics are measured via liquid chromatography–tandem mass spectrometry (LC–MS/MS) to track Br-IPM metabolite production .
Q. Which preclinical models validate this compound’s hypoxia-targeting efficacy?
Efficacy has been demonstrated in:
- Cell line-derived xenografts (CDX) : Hypoxic HNSCC models showed 41–96% tumor growth inhibition with this compound monotherapy or combination regimens (e.g., gemcitabine) .
- Patient-derived xenografts (PDX) : this compound + radiotherapy reduced hypoxia-mediated resistance in aggressive HNSCC .
- Orthotopic liver models : Intra-arterial delivery with transarterial chemoembolization (cTACE) increased tumor necrosis by 60% compared to cTACE alone .
Advanced Research Questions
Q. Why did this compound fail Phase III trials in pancreatic cancer despite Phase II promise?
The MAESTRO trial (NCT01746979) combining this compound with gemcitabine in pancreatic cancer improved progression-free survival (PFS) but not overall survival (OS). Contributing factors included:
Q. How can CRISPR screens and transcriptomics identify this compound resistance mechanisms?
Whole-genome CRISPR knockout screens in HNSCC cell lines revealed that:
- Proliferative rate : A proliferation metagene signature (cyclin D1/2/3, CDK4/6) correlated with sensitivity .
- Mitochondrial electron transport : RNAseq data linked this compound resistance to downregulation of mitochondrial inner membrane genes (e.g., NDUFS1, COX7A2) .
Q. What biomarkers predict this compound response in clinical trials?
- Imaging : FMISO-PET quantifies tumor hypoxia volume; reductions post-treatment correlate with response in biliary tract cancer (BTC) .
- Serum factors : Placental growth factor (PlGF) elevation under hypoxia signals this compound activation .
- Genetic markers : BRCA2 deficiency enhances synergy with ionizing radiation (IR) due to impaired DNA repair .
Q. How does this compound synergize with immunotherapy or targeted therapies?
- CTLA-4 blockade : In syngeneic models, this compound reduced hypoxic immunosuppression, increasing CD8⁺ T-cell infiltration .
- Sunitinib : Phase II SUNEVO trial (NCT02402062) combined this compound with sunitinib in pancreatic neuroendocrine tumors (panNETs). Despite moderate ORR (17.6%), toxicity (88% discontinuation) limited feasibility .
Q. What mathematical models optimize this compound combination regimens?
Bayesian calibration of tumor growth dynamics in murine colon cancer models showed:
- Alternating this compound and erlotinib delays resistance better than monotherapy .
- Hypoxia ablation via this compound enhances anti-PD-1 efficacy by normalizing vascular permeability .
Contradictions and Methodological Considerations
- Trial discrepancies : Phase III failures (e.g., soft-tissue sarcoma, pancreatic cancer) vs. Phase II success in HNSCC and BTC highlight the need for biomarker-guided trials .
- Toxicity vs. efficacy : High systemic toxicity in panNETs (e.g., neutropenia: 35.3%) contrasts with favorable safety in liver-directed therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.